molecular formula C16H22Cl2N2O2 B2518889 tert-butyl 4-(2,4-dichloroanilino)tetrahydro-1(2H)-pyridinecarboxylate CAS No. 860785-94-0

tert-butyl 4-(2,4-dichloroanilino)tetrahydro-1(2H)-pyridinecarboxylate

Cat. No. B2518889
CAS RN: 860785-94-0
M. Wt: 345.26
InChI Key: OOWJSIJPXPSSKP-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2,4-dichloroanilino)tetrahydro-1(2H)-pyridinecarboxylate, also known as TBDC, is an organochlorine compound used in a variety of scientific research applications. It is a synthetic compound that is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a fluorescent dye for the detection of certain compounds. TBDC has been studied for its biochemical and physiological effects and its advantages and limitations for lab experiments.

Scientific Research Applications

Environmental Impact and Degradation

Research has extensively studied the environmental occurrence, fate, and potential toxicity of synthetic phenolic antioxidants (SPAs), including tert-butyl 4-(2,4-dichloroanilino)tetrahydro-1(2H)-pyridinecarboxylate. These compounds are utilized in various industrial and commercial products to prevent oxidative degradation. Studies have detected SPAs in different environmental matrices, such as indoor dust, outdoor air particulates, sea sediment, and river water. Moreover, human exposure pathways have been identified, including food intake, dust ingestion, and the use of personal care products. Toxicity studies indicate potential hepatic toxicity, endocrine-disrupting effects, and carcinogenicity of some SPAs and their transformation products, highlighting the need for future research on novel SPAs with reduced toxicity and environmental impact (Runzeng Liu & S. Mabury, 2020).

Synthetic Routes and Applications in Drug Synthesis

The synthetic routes of vandetanib, a drug used for certain types of cancer, involve tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate as a key intermediate. This compound undergoes several chemical transformations, including substitution, deprotection, methylation, nitration, reduction, cyclization, and chlorination. The research identifies a favorable synthetic route for industrial production, highlighting the compound's significance in pharmaceutical manufacturing (W. Mi, 2015).

Biodegradation and Environmental Remediation

The biodegradation and fate of fuel oxygenates like ethyl tert-butyl ether (ETBE) in soil and groundwater have been thoroughly reviewed. Microorganisms capable of degrading ETBE aerobically as a carbon and energy source or via cometabolism with alkanes have been identified. This research highlights the importance of understanding the biodegradation pathways and the potential for natural attenuation and bioremediation of contaminants, including tert-butyl-based compounds in environmental settings (S. Thornton et al., 2020).

Environmental Pollution and Ecotoxicity

The environmental water pollution, endocrine interference, and ecotoxicity of 4-tert-Octylphenol, a related compound, were reviewed to understand its environmental and health impacts. This compound, a degradation product of non-ionic surfactants, has been detected in all environmental compartments, including indoor air and surface waters. The review emphasizes the need for novel removal techniques and further studies on its endocrine disrupting effects and overall toxicity, suggesting similar concerns could be applicable to this compound (L. Olaniyan et al., 2020).

properties

IUPAC Name

tert-butyl 4-(2,4-dichloroanilino)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22Cl2N2O2/c1-16(2,3)22-15(21)20-8-6-12(7-9-20)19-14-5-4-11(17)10-13(14)18/h4-5,10,12,19H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWJSIJPXPSSKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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